molecular formula C7H12ClNO3 B2384680 Ethyl 2-carbamoyl-4-chlorobutanoate CAS No. 1108667-58-8

Ethyl 2-carbamoyl-4-chlorobutanoate

Cat. No. B2384680
CAS RN: 1108667-58-8
M. Wt: 193.63
InChI Key: GSWMUIJLXGLDGI-UHFFFAOYSA-N
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Description

Ethyl 2-carbamoyl-4-chlorobutanoate, also known as ECB, is an organic compound with the chemical formula C7H11ClNO3. It has a CAS Number of 1108667-58-8 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-carbamoyl-4-chlorobutanoate is represented by the Inchi Code: 1S/C7H12ClNO3/c1-2-12-7(11)5(3-4-8)6(9)10/h5H,2-4H2,1H3,(H2,9,10) . This compound has a molecular weight of 193.63 .


Physical And Chemical Properties Analysis

Ethyl 2-carbamoyl-4-chlorobutanoate has a molecular weight of 193.63 . The specific physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.

Scientific Research Applications

Synthesis of Diverse Organic Compounds

Ethyl 2-carbamoyl-4-chlorobutanoate serves as a versatile precursor in the synthesis of a wide range of organic compounds. For instance, it has been used in the production of trifluoromethyl heterocycles, demonstrating the compound's utility in creating complex molecular structures with potential pharmaceutical applications (Honey et al., 2012). Additionally, it has been employed in the condensation with salicylaldehydes to synthesize substituted 2H-chromene-3-carboxylates, highlighting its flexibility in facilitating Knoevenagel condensations and other key organic reactions (Sairam et al., 2015).

Biocatalytic Production of Optically Pure Substances

A significant area of research involving Ethyl 2-carbamoyl-4-chlorobutanoate is its biocatalytic reduction to produce optically pure substances, crucial for the pharmaceutical industry. Studies have detailed the use of Escherichia coli and yeast cells expressing various reductase genes to achieve enantioselective reduction of Ethyl 4-chloro-3-oxobutanoate (a related compound) to its optically active forms. These biocatalytic processes are essential for synthesizing chiral building blocks like ethyl (S)-4-chloro-3-hydroxybutanoate and ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess, demonstrating the potential for producing pharmaceutical intermediates with precise stereochemical configurations (Kizaki et al., 2001), (Ye et al., 2011).

properties

IUPAC Name

ethyl 2-carbamoyl-4-chlorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3/c1-2-12-7(11)5(3-4-8)6(9)10/h5H,2-4H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWMUIJLXGLDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-carbamoyl-4-chlorobutanoate

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